molecular formula C16H15ClN2O3S B183045 1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole CAS No. 6483-92-7

1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole

Cat. No. B183045
CAS RN: 6483-92-7
M. Wt: 350.8 g/mol
InChI Key: JHSSSLIWVZNLPD-UHFFFAOYSA-N
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Description

1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, also known as CDMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to induce apoptosis through the inhibition of the Akt and ERK signaling pathways. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.

Biochemical And Physiological Effects

1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of enzyme activity. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for inflammatory and oxidative stress-related disorders.

Advantages And Limitations For Lab Experiments

1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has several advantages for lab experiments, including its high purity and stability, as well as its potential as a therapeutic agent. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations can pose challenges for certain experiments.

Future Directions

There are several future directions for the study of 1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential as a therapeutic agent for various diseases. Additionally, the development of 1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole analogs with improved properties and activity could lead to the discovery of new and more effective drugs.

Synthesis Methods

1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methoxyaniline with 2-chloroacetic acid, followed by cyclization with sulfuric acid and oxidation with potassium permanganate. The final product is obtained through the reaction of the intermediate with 5,6-dimethyl-1H-benzimidazole. The synthesis method has been optimized to achieve high yield and purity of 1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole.

Scientific Research Applications

1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been studied for its potential applications in various fields, including cancer research, antimicrobial activity, and enzyme inhibition. In cancer research, 1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential as an antimicrobial agent, with activity against both Gram-positive and Gram-negative bacteria. Additionally, 1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for enzyme-related disorders.

properties

CAS RN

6483-92-7

Product Name

1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8 g/mol

IUPAC Name

1-(4-chloro-2-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C16H15ClN2O3S/c1-10-6-13-14(7-11(10)2)19(9-18-13)23(20,21)16-5-4-12(17)8-15(16)22-3/h4-9H,1-3H3

InChI Key

JHSSSLIWVZNLPD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=C(C=C3)Cl)OC

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=C(C=C3)Cl)OC

Origin of Product

United States

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